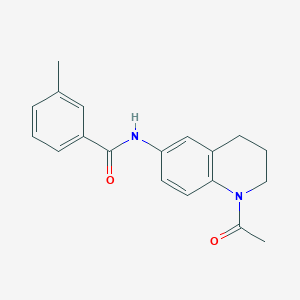

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)20-17-8-9-18-15(12-17)7-4-10-21(18)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNROAUUWAQEARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Acetylation: The nitrogen atom of the tetrahydroquinoline core is acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Methylbenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug development, particularly in preclinical studies for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below summarizes key structural differences and functional attributes:

Key Observations:

Directing Groups: The target compound’s acetyl group may act as a weak directing group compared to the N,O-bidentate group in , which facilitates regioselective metal-catalyzed reactions.

The tetrahydroquinoline core in both the target and provides a rigid scaffold, but the 1-methyl substitution in may alter conformational preferences.

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for , but substituting 3-methylbenzoyl chloride for other acylating agents introduces variability in yield and purity due to steric effects.

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has generated interest in medicinal chemistry due to its potential biological activities, including antimicrobial, neuroprotective, and anticancer properties. The unique structural features of this compound, which include an acetyl group and a tetrahydroquinoline moiety, may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Tetrahydroquinoline Ring | A bicyclic structure known for various biological activities. |

| Acetyl Group | Enhances lipophilicity and may affect pharmacokinetics. |

| Amide Linkage | Contributes to the stability and potential interactions with biological targets. |

Antimicrobial Properties

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide exhibits promising antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial enzymes critical for folate synthesis, such as dihydropteroate synthase. This inhibition is crucial for the development of new antibiotics.

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives possess neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Studies have suggested that compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound reduced the expression of inflammatory markers in neuronal cell lines exposed to oxidative stress. The results suggest a protective effect against neuroinflammation.

Study 3: Anticancer Potential

A study focused on the cytotoxic effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide on various cancer cell lines. The compound showed dose-dependent inhibition of cell proliferation in breast and lung cancer models.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide?

A modular approach involves coupling 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-methylbenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Amide bond formation : Use a base (e.g., NaOH) in a biphasic solvent system (water/dichloromethane) to drive the reaction .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) isolates the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) .

Advanced: How can crystallographic data resolve discrepancies in structural assignments for this compound?

X-ray crystallography using SHELXL ( ) is critical for unambiguous structural confirmation:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%).

- Challenges : Twinning or disordered solvent molecules may require SHELXD for phase correction or WinGX for symmetry validation .

Advanced: What strategies optimize reaction yields in the synthesis of derivatives like axially chiral thiazine analogs?

Carbene-catalyzed annulation ( ) offers enantioselective access:

- Catalyst selection : N-Heterocyclic carbenes (NHCs) with bulky substituents (e.g., mesityl) enhance stereocontrol.

- Kinetic monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., Breslow intermediates).

- Yield improvement : Lower reaction temperatures (0–5°C) reduce side reactions, achieving ~40–50% isolated yields .

Basic: How should researchers handle safety and stability concerns during synthesis?

- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact (per S24/25 guidelines) .

- Storage : Store under argon at –20°C to prevent hydrolysis of the acetyl group.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Kinetic assays : Measure IC values via fluorogenic substrate turnover (e.g., for proteases).

- Docking simulations : Use AutoDock Vina to model binding to active sites (e.g., quinoline interactions with hydrophobic pockets).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Basic: What analytical techniques confirm compound purity and identity?

- Mass spectrometry : High-resolution ESI-MS (expected [M+H] for CHNO: 320.1525).

- C-NMR : Key signals include carbonyl carbons at ~168 ppm (amide) and 170 ppm (acetyl) .

Advanced: How to address contradictions in crystallographic vs. spectroscopic data?

- Case example : Disordered tetrahydroquinoline rings in X-ray data may conflict with NMR-derived conformers.

- Resolution : Perform variable-temperature NMR to assess dynamic behavior or use DFT calculations (e.g., Gaussian09) to model low-energy conformers .

Advanced: What methodologies enable scalable synthesis of fluorinated analogs?

- Late-stage fluorination : Use Selectfluor® to introduce fluorine at the 3-methylbenzamide moiety.

- Yield optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .

Basic: How to troubleshoot low yields in amide coupling steps?

- Activation : Replace benzoyl chloride with HATU/DIPEA for sterically hindered amines.

- Workup : Extract unreacted starting materials with 1M HCl to isolate the product .

Advanced: How can computational modeling guide SAR studies for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.